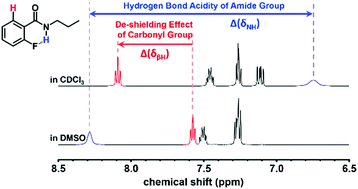A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons†
Physical Chemistry Chemical Physics Pub Date: 2021-05-21 DOI: 10.1039/D1CP01089A
Abstract
Aromatic amide foldamers with highly predictable conformations possess potential for application in the fields of stereoselective recognition, charge transport and catalysis, whose conformations are commonly limited by the intramolecular hydrogen bonding between amide groups and hydrogen-bonding receptors. Herein, on the basis of the de-shielding effect of carbonyl groups on β-protons, we develop a new method for detecting intramolecular hydrogen bonds of aromatic amide compounds. The solvent-related changes in the βH chemical shifts (Δ(δβH)) and NH chemical shifts (Δ(δNH)) of three kinds of amide compounds, which are frequently used as building blocks of aromatic amide foldamers, were recorded in chloroform, nitromethane, acetonitrile and DMSO. The Δ(δβH) method is found to be highly suitable for studying methoxy-benzamides and fluoro-benzamides in chloroform and DMSO. It is worth noting that a reference compound is not required for applying the Δ(δβH) method, which is an advantage over the Δ(δNH) method. In addition, we extend the Δ(δNH) method from methoxy-benzamides to pyridine-carboxamides and fluoro-benzamides in chloroform and DMSO, and propose that nitromethane and acetonitrile will be possible alternatives for the Δ(δNH) method if a test compound is not soluble in chloroform.

Recommended Literature
- [1] Magnetic behaviour of a hybrid polymer obtained from ethyl acrylate and the magnetic cluster Mn12O12(acrylate)16
- [2] Acceleration of diffusion in ethylammonium nitrate ionic liquid confined between parallel glass plates†
- [3] COMBI, continuous ozonation merged with biofiltration to study oxidative and microbial transformation of trace organic contaminants†
- [4] The conversion of CO2 to methanol on orthorhombic β-Mo2C and Cu/β-Mo2C catalysts: mechanism for admetal induced change in the selectivity and activity†
- [5] Synthesis of benzosultams via an intramolecular sp2 C–H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions†
- [6] ESCA and thermodynamic studies of alkali metal ion exchange reactions on an α-MnO2 phase with the tunnel structure
- [7] Evidence for the extraterrestrial origin of polycyclic aromatic hydrocarbons in the Martian meteorite ALH84001
- [8] Correction: Hot off the press
- [9] Enhanced hydrogenation activity of nano-sized Pd–Ni bimetal particles on Ti-containing mesoporous silica prepared by a photo-assisted deposition method
- [10] 28. The electronic interaction between benzenoid rings in condensed aromatic hydrocarbons. 1 : 12-2 : 3-4 : 5-6 : 7-8 : 9-10 : 11-hexabenzocoronene, 1 : 2-3 : 4-5 : 6-10 : 11-tetrabenzoanthanthrene, and 4 : 5-6 : 7-11 : 12-13 : 14-tetrabenzoperopyrene










